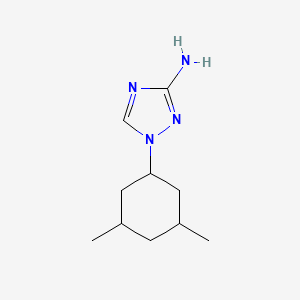
3-(6-Methoxypyridin-3-yl)azetidin-3-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Methoxypyridin-3-yl)azetidin-3-ol dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a methoxy group at the 6-position and an azetidine ring with a hydroxyl group at the 3-position. The dihydrochloride form indicates the presence of two hydrochloride salts, which often enhance the compound’s solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxypyridin-3-yl)azetidin-3-ol dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized with a methoxy group at the 6-position using standard organic synthesis techniques.
Azetidine Ring Formation: The azetidine ring is then constructed through cyclization reactions.
Hydroxylation: Introduction of the hydroxyl group at the 3-position of the azetidine ring.
Formation of the Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, enhancing the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This often includes the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methoxypyridin-3-yl)azetidin-3-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the pyridine ring.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
3-(6-Methoxypyridin-3-yl)azetidin-3-ol dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-Methoxypyridin-3-yl)azetidin-3-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(1H-pyrazol-5-yl)methyl]azetidin-3-ol dihydrochloride
- 6-(azetidin-3-yl)pyridin-3-ol
- Azetidin-3-ol
Uniqueness
3-(6-Methoxypyridin-3-yl)azetidin-3-ol dihydrochloride is unique due to the presence of both the methoxy-substituted pyridine ring and the hydroxylated azetidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H14Cl2N2O2 |
|---|---|
Molecular Weight |
253.12 g/mol |
IUPAC Name |
3-(6-methoxypyridin-3-yl)azetidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-13-8-3-2-7(4-11-8)9(12)5-10-6-9;;/h2-4,10,12H,5-6H2,1H3;2*1H |
InChI Key |
FMRDFRLFVLNGHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2(CNC2)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


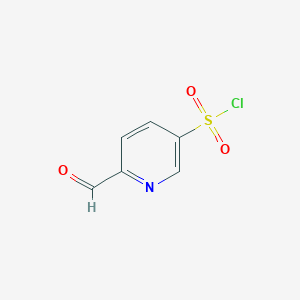

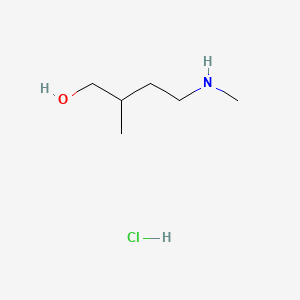
![Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13480830.png)
![3-Chloro-5-[(2,5-difluorophenyl)amino]pyridine-4-carbonitrile](/img/structure/B13480837.png)
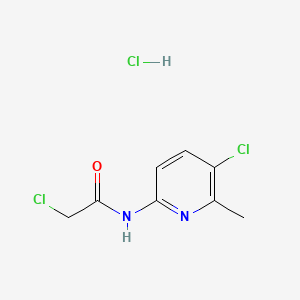
![(2R)-N-methyl-2-({3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl}formamido)pentanamide](/img/structure/B13480840.png)
![2-[5-(3-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480842.png)
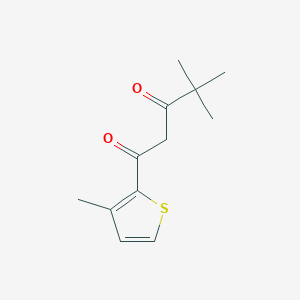
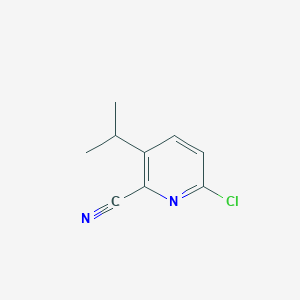
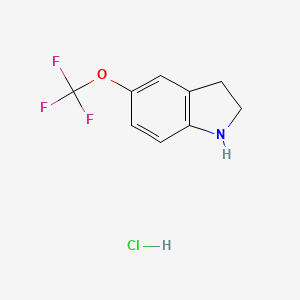
![ethyl 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13480873.png)
